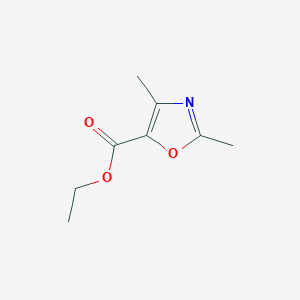

Ethyl 2,4-dimethyloxazole-5-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 238862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUUOYNIEQTQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311141 | |

| Record name | ethyl 2,4-dimethyloxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-30-8 | |

| Record name | 2,4-Dimethyloxazole-5-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 238862 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023012308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23012-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,4-dimethyloxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4-dimethyloxazole-5-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in the design of novel therapeutics. Within this class, Ethyl 2,4-dimethyloxazole-5-carboxylate stands out as a versatile synthetic intermediate. This guide provides a comprehensive overview of its synthesis, physicochemical and spectral properties, key chemical transformations, and its significance as a building block in the development of potential drug candidates. By understanding the fundamental chemistry of this compound, researchers can better leverage its potential in designing and synthesizing complex molecular architectures with desired pharmacological profiles.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is essential for its identification, purification, and use in subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23012-30-8 | [CymitQuimica] |

| Molecular Formula | C₈H₁₁NO₃ | [ChemWhat] |

| Molecular Weight | 169.18 g/mol | [ChemWhat] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |

| Purity | Typically >95% | [CP Lab Safety] |

Spectral Characterization

While a publicly available, dedicated spectral analysis for this compound is limited, the expected spectral data can be reliably predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), and two singlets for the methyl groups attached to the oxazole ring (around 2.4-2.6 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the oxazole ring (in the range of 130-160 ppm), the carbons of the ethyl group, and the two methyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), along with characteristic peaks for C=N and C-O stretching of the oxazole ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a modification of the well-established Hantzsch oxazole synthesis or the Robinson-Gabriel synthesis. A plausible and efficient method involves the condensation of ethyl 2-chloroacetoacetate with acetamide.

Reaction Scheme: Synthesis of this compound

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for oxazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (1.2 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dioxane.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Key Chemical Transformations

This compound is a valuable intermediate due to the reactivity of its ester functional group, which allows for further molecular elaboration.

Hydrolysis to 2,4-Dimethyloxazole-5-carboxylic acid

A common transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-based reactions.

Introduction: The Oxazole Core in Modern Chemistry

An In-depth Technical Guide to Ethyl 2,4-dimethyloxazole-5-carboxylate: Structure, Synthesis, and Applications

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, represents a "privileged scaffold" in medicinal chemistry. Molecules incorporating this motif are known to engage with a wide spectrum of biological targets, including enzymes and receptors, through various non-covalent interactions.[1] this compound is a highly functionalized oxazole derivative that serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its strategic placement of methyl and ethyl carboxylate groups provides multiple points for chemical modification, making it a valuable starting material for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications, intended for scientists and professionals in the field.

Chemical Structure and Physicochemical Properties

This compound is characterized by an oxazole ring substituted at the 2- and 4-positions with methyl groups and at the 5-position with an ethyl carboxylate group.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 23012-30-8 | [2][3] |

| Molecular Formula | C₈H₁₁NO₃ | [2] |

| Molecular Weight | 169.18 g/mol | [2][3] |

| Appearance | Off-white solid/crystalline powder | [4] |

| IUPAC Name | Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | [3] |

Synthesis: The Van Leusen Oxazole Synthesis

One of the most efficient and widely adopted methods for constructing the 5-substituted oxazole core is the Van Leusen oxazole synthesis.[1][5] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2N1 synthon, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[1][6]

Reaction Mechanism

The causality behind this powerful transformation is a stepwise process driven by the unique reactivity of the TosMIC reagent.[5][7]

-

Deprotonation: A base (e.g., potassium carbonate or potassium tert-butoxide) abstracts an acidic α-proton from TosMIC, generating a nucleophilic carbanion. The electron-withdrawing sulfonyl (tosyl) and isocyanide groups facilitate this deprotonation.[6][7]

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of an aldehyde (in this case, acetaldehyde, to provide the 4-methyl group).

-

Cyclization (5-endo-dig): The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, where the oxygen attacks the carbon of the isocyanide group to form a five-membered oxazoline intermediate.[6]

-

Elimination: The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which is an excellent leaving group. This elimination step drives the aromatization of the ring to form the final oxazole product.[5][6]

The ethyl carboxylate group at the 5-position originates from a modified TosMIC or a related starting material where the carboxylate is already present.

Caption: General workflow for the Van Leusen oxazole synthesis.

Experimental Protocol (Representative)

This protocol is a representative procedure adapted from general Van Leusen reaction methodologies.[1][8]

-

Reaction Setup: To a stirred suspension of a suitable base (e.g., K₂CO₃, 2.5 equivalents) in a polar aprotic solvent like methanol is added the TosMIC derivative (1.0 equivalent) at room temperature.

-

Aldehyde Addition: The aldehyde (e.g., acetaldehyde, 1.2 equivalents) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature or heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching & Extraction: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water and brine to remove inorganic impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude material is purified by column chromatography on silica gel to afford the pure this compound.

Structural Characterization

Confirmation of the structure and assessment of purity are achieved using standard spectroscopic techniques. The expected data, based on the compound's structure and analysis of similar heterocyclic molecules, are summarized below.[9][10][11]

| Technique | Expected Observations |

| ¹H NMR | - A quartet (~4.2-4.3 ppm) and a triplet (~1.3-1.4 ppm) corresponding to the ethyl ester (-OCH₂CH₃) group.- Two singlets for the two methyl groups on the oxazole ring (~2.3-2.6 ppm). |

| ¹³C NMR | - A signal for the ester carbonyl carbon (~160-165 ppm).- Signals for the oxazole ring carbons (typically in the range of 120-160 ppm).- Signals for the ethyl ester carbons (~60 ppm for -OCH₂ and ~14 ppm for -CH₃).- Signals for the two methyl group carbons attached to the ring (~10-20 ppm). |

| FT-IR (cm⁻¹) | - A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.- C-O stretching bands for the ester and the oxazole ring.- C=N and C=C stretching vibrations characteristic of the aromatic oxazole ring. |

| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 169.18).- Characteristic fragmentation patterns, such as the loss of the ethoxy group (-OC₂H₅). |

Applications in Drug Development and Research

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the synthetic handles it provides for building molecular complexity.

The Oxazole Scaffold as a Bioisostere

In medicinal chemistry, the oxazole ring is often used as a bioisostere for amide or ester functionalities. This substitution can improve a drug candidate's metabolic stability, cell permeability, and pharmacokinetic profile by replacing easily hydrolyzed groups with a robust aromatic system. The tetrazole ring is another heterocycle widely used as a bioisostere for carboxylic acids.[12]

A Building Block for Bioactive Molecules

The ethyl ester group on this compound is a key point for elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many pharmaceuticals.[13][14] This strategy is used to link the oxazole core to other pharmacophores. For instance, derivatives of similar thiazole carboxylates have been investigated as potential c-Met kinase inhibitors for cancer treatment and as antimicrobial agents.[14][15][16]

Caption: Synthetic utility of the title compound towards complex targets.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[17]

-

Handling: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust.[17]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[4][17]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]

Conclusion

This compound is a foundational building block in synthetic organic and medicinal chemistry. Its straightforward synthesis via the robust Van Leusen reaction, coupled with the strategic functionalization of the oxazole core, makes it an attractive starting point for the development of novel compounds. The inherent stability and favorable biological properties of the oxazole scaffold ensure that this and related derivatives will continue to be instrumental in the design and discovery of next-generation pharmaceuticals and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [oakwoodchemical.com]

- 3. chemwhat.com [chemwhat.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ijbr.com.pk [ijbr.com.pk]

- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 13. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. daneshyari.com [daneshyari.com]

- 16. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. static.cymitquimica.com [static.cymitquimica.com]

Ethyl 2,4-dimethyloxazole-5-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2,4-dimethyloxazole-5-carboxylate

Abstract

This compound is a polysubstituted heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for researchers and professionals in the fields of organic synthesis and drug development. While specific experimental data for this exact molecule is limited in published literature, this document synthesizes information from analogous structures and established principles of oxazole chemistry to provide a robust technical profile.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, five-membered aromatic oxazole ring substituted at positions 2, 4, and 5. The substitution pattern includes two methyl groups and an ethyl carboxylate group, which significantly influence the molecule's electronic properties, reactivity, and steric profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | N/A |

| CAS Number | 23012-30-8 | [1][3][4][5] |

| Molecular Formula | C₈H₁₁NO₃ | [1][3][6] |

| Molecular Weight | 169.18 g/mol | [1][3][4][5] |

| Purity | ≥97% to 98% (as commercially available) | [3][4] |

| Appearance | Inferred to be a crystalline solid or liquid | N/A |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMF, and DMSO. | [7] |

| Melting Point | Not reported in the literature | N/A |

| Boiling Point | Not reported in the literature | N/A |

Synthesis of the Oxazole Core

Proposed Synthetic Protocol

This protocol is based on the classical Hantzsch synthesis, which is widely used for preparing thiazoles and can be adapted for oxazoles. The core principle is the condensation of an α-haloketone with an amide.

Step-by-step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-chloroacetoacetate (1.0 equivalent) and a suitable solvent such as ethanol or toluene.

-

Reagent Addition: Add acetamide (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Causality behind Experimental Choices:

-

Acetamide serves as the source for the nitrogen atom and the C2-methyl group of the oxazole ring.

-

Ethyl 2-chloroacetoacetate provides the remaining atoms for the oxazole backbone, including the C4-methyl and the C5-ethyl carboxylate substituents.

-

Heating is necessary to overcome the activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps that form the aromatic oxazole ring.

Visualization of Proposed Synthesis

Caption: Proposed Hantzsch-type synthesis of the target compound.

Chemical Reactivity and Transformations

The reactivity of this compound is dictated by its two primary functional groups: the ethyl ester and the substituted oxazole ring.

Ester Hydrolysis

A fundamental reaction of this molecule is the hydrolysis of the ethyl ester at the C5 position to yield the corresponding carboxylic acid, 2,4-dimethyloxazole-5-carboxylic acid. This transformation is crucial for subsequent derivatization, such as amide coupling in medicinal chemistry applications. Base-catalyzed hydrolysis (saponification) is generally preferred as it is essentially irreversible.[8]

Experimental Protocol: Saponification

-

Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of ethanol and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-2.0 equivalents).

-

Heating: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with a dilute acid (e.g., 1M HCl).

-

Isolation: The resulting carboxylic acid precipitate can be collected by filtration, washed with cold water, and dried. If the product is soluble, it can be extracted with an organic solvent like ethyl acetate.

Caption: Reaction scheme for the hydrolysis of the ethyl ester.

Oxazole Ring Reactivity

The oxazole ring is an electron-deficient aromatic system, making it generally resistant to electrophilic aromatic substitution.[1] However, the ring can participate in other transformations:

-

Reduction: The oxazole ring can be opened under certain reductive conditions. For instance, catalytic hydrogenation of some isoxazole derivatives is known to cleave the N-O bond, leading to ring-opened products.[9]

-

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, providing a route to substituted pyridines, although this reactivity is influenced by the substituents.[1]

Spectroscopic Characterization (Predicted)

As experimental spectra are not widely published, the following data is predicted based on the molecular structure and typical values for similar compounds. This serves as a guide for researchers in characterizing this molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | δ ~4.3 ppm (quartet, 2H, -OCH₂ CH₃)δ ~2.6 ppm (singlet, 3H, C4-CH₃ )δ ~2.4 ppm (singlet, 3H, C2-CH₃ )δ ~1.3 ppm (triplet, 3H, -OCH₂CH₃ ) |

| ¹³C NMR | δ ~162 ppm (C =O, ester)δ ~158 ppm (C 2-oxazole)δ ~150 ppm (C 4-oxazole)δ ~130 ppm (C 5-oxazole)δ ~61 ppm (-OCH₂ CH₃)δ ~14 ppm (-OCH₂CH₃ )δ ~12 ppm (C2-CH₃ )δ ~10 ppm (C4-CH₃ ) |

| FT-IR (cm⁻¹) | ~2980 (C-H stretch, aliphatic)~1720 (C=O stretch, ester)~1600, ~1550 (C=N and C=C stretch, oxazole ring)~1250 (C-O stretch, ester) |

| Mass Spec (EI) | M⁺ at m/z = 169Key fragments: [M-CH₃]⁺ (154), [M-OC₂H₅]⁺ (124), [M-COOC₂H₅]⁺ (96) |

Applications in Research and Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] While specific applications for this compound are not documented, it serves as an important heterocyclic building block.

Role as a Chemical Intermediate

Its primary utility is as a starting material for more complex molecules. The ester functionality allows for conversion to a carboxylic acid, which can then be coupled with amines to form a diverse library of amides. This is a common strategy in the lead optimization phase of drug discovery. The methyl groups provide steric and electronic features that can be fine-tuned to improve binding affinity and pharmacokinetic properties.

Potential Therapeutic Areas

Derivatives of substituted oxazoles and the structurally similar thiazoles have shown a wide range of biological activities, including:

The 2,4,5-trisubstituted pattern of this molecule provides a rigid scaffold to which various pharmacophoric groups can be attached, making it a valuable starting point for exploring these therapeutic areas.

Caption: Workflow from building block to potential drug candidates.

Safety and Handling

Based on available supplier safety data, this compound should be handled with appropriate precautions in a laboratory setting.[3]

-

Hazard Statements:

-

H303: May be harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed characterization and application data in peer-reviewed literature are sparse, its chemical nature can be reliably inferred from the well-established chemistry of its core functional groups. The synthetic accessibility of the oxazole ring, combined with the versatility of the ethyl ester functionality, makes this compound and its derivatives attractive scaffolds for the development of novel therapeutic agents. Further research into the synthesis, reactivity, and biological activity of this molecule and its derivatives is warranted.

References

- 1. This compound [oakwoodchemical.com]

- 2. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 3. cenmed.com [cenmed.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemwhat.com [chemwhat.com]

- 6. calpaclab.com [calpaclab.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Unveiling the Therapeutic Potential of Ethyl 2,4-dimethyloxazole-5-carboxylate: A Roadmap for Preclinical Investigation

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Ethyl 2,4-dimethyloxazole-5-carboxylate, a readily accessible derivative, represents a promising yet underexplored starting point for novel drug discovery programs. This technical guide provides a comprehensive framework for the systematic evaluation of its therapeutic potential. We eschew a rigid, templated approach in favor of a logically structured research and development roadmap, designed to empower researchers, scientists, and drug development professionals to explore this molecule's promise. This document outlines a multi-pronged screening strategy targeting key therapeutic areas where oxazole derivatives have shown significant activity, including oncology, inflammation, and infectious diseases. Detailed, field-proven experimental protocols are provided, from initial high-throughput screens to mechanism-of-action studies, underpinned by a rationale that connects experimental choices to desired outcomes. Our objective is to furnish the scientific community with a self-validating system for inquiry, complete with integrated data analysis and visual workflows, to accelerate the journey from a promising chemical entity to a potential therapeutic lead.

The Oxazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic heterocycle of oxazole, containing both nitrogen and oxygen, is a recurring motif in a vast number of natural products and synthetic molecules with significant biological activity.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The inherent stability of the oxazole ring, coupled with the potential for functionalization at multiple positions, has made it an attractive starting point for the development of novel therapeutic agents.

The literature extensively documents the diverse pharmacological activities of oxazole derivatives, which include:

-

Anticancer: Inhibition of various cancer cell lines through diverse mechanisms.[2]

-

Anti-inflammatory: Modulation of inflammatory pathways.[1]

-

Antimicrobial: Activity against a range of bacterial and fungal pathogens.[2][3]

-

Antidiabetic, Antiviral, and Antihypertensive properties. [1]

This compound (CAS: 23012-30-8) is a specific iteration of this scaffold.[4][5][6] Its structure, featuring methyl groups at positions 2 and 4 and an ethyl carboxylate at position 5, offers a unique combination of lipophilicity and potential hydrogen bonding capabilities, making it an intriguing candidate for biological screening.

| Compound Profile: this compound | |

| IUPAC Name | Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate |

| CAS Number | 23012-30-8 |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Structure | |

| Key Features | - Oxazole core- Ethyl ester group (potential for hydrolysis to carboxylic acid)- Two methyl groups (lipophilicity) |

A Strategic Framework for Therapeutic Evaluation

Given the lack of specific biological data for this compound, a systematic and unbiased screening approach is paramount. This guide proposes a tiered investigational workflow designed to efficiently identify and validate potential therapeutic activities.

Caption: A tiered workflow for the therapeutic evaluation of this compound.

Tier 1: Broad-Spectrum Primary Screening

The initial phase focuses on high-throughput screening across three key therapeutic areas where oxazole derivatives have historically shown promise.

Oncology Panel

Rationale: Numerous oxazole-containing compounds have demonstrated potent anticancer activity. A primary screen against a diverse panel of cancer cell lines is a logical first step.

Experimental Protocol: Cell Viability Assay (MTT/MTS)

-

Cell Line Selection: Utilize a panel representing diverse cancer types (e.g., NCI-60 panel or a curated selection such as A549 (lung), MCF-7 (breast), HCT116 (colon), and U87 (glioblastoma)).

-

Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute and treat cells with a single, high concentration (e.g., 10 µM or 50 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Viability Assessment: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Hit Criteria: A compound is considered a "hit" if it reduces cell viability by more than 50% at the screening concentration.

Antimicrobial Panel

Rationale: The oxazole nucleus is present in several antimicrobial agents.[2][7] Screening against a panel of clinically relevant bacteria and fungi is warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Strain Selection: Select a panel of ESKAPE pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and a representative fungal strain (e.g., Candida albicans).

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in appropriate broth media in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

Hit Criteria: A compound with an MIC value ≤ 16 µg/mL is typically considered a promising hit for further investigation.

Anti-inflammatory Assay

Rationale: Anti-inflammatory properties are a known feature of certain oxazole derivatives.[1] A cell-based assay measuring the inhibition of a key inflammatory mediator is a robust primary screen.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

-

Hit Criteria: A compound that inhibits NO production by >50% at a non-toxic concentration is considered a hit.

Tier 2: Hit-to-Lead Validation

Any "hit" from the primary screens must undergo rigorous validation to confirm its activity and assess its suitability for further development.

Caption: Workflow for validating a primary screening hit.

Protocol: Dose-Response and Potency Determination (IC₅₀/EC₅₀)

-

Methodology: Using the same assay format as the primary screen, test the hit compound over a wider range of concentrations (e.g., 10-point, 3-fold serial dilution).

-

Data Analysis: Plot the percentage of inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

-

Trustworthiness: A well-defined sigmoidal curve with a good R² value is essential for a reliable potency measurement.

Protocol: Selectivity and Cytotoxicity Counter-Screening

-

Rationale: It is crucial to determine if the compound's effect is specific to the target (e.g., cancer cells) or due to general toxicity.

-

Methodology:

-

For Oncology Hits: Test the compound's cytotoxicity against a non-cancerous cell line (e.g., human fibroblasts like IMR-90 or epithelial cells like MCF-10A).

-

For Antimicrobial Hits: Assess cytotoxicity against a mammalian cell line (e.g., HEK293 or HepG2) to determine the therapeutic index (ratio of cytotoxic concentration to MIC).

-

For Anti-inflammatory Hits: Confirm that the observed inhibition is not due to cell death at the effective concentrations using an independent viability assay (e.g., CellTiter-Glo®).

-

-

Interpretation: A significantly higher IC₅₀ in normal cells compared to cancer cells (a high selectivity index) is a desirable characteristic for an anticancer lead.

Tier 3: Elucidating the Mechanism of Action (MoA)

For a validated lead, understanding how it works at a molecular level is the ultimate goal of preclinical research. The MoA will depend on the therapeutic area identified.

Potential MoA in Oncology

If this compound is validated as a selective anticancer agent, several pathways commonly modulated by heterocyclic compounds should be investigated.

Caption: Potential mechanisms of action for an anticancer oxazole derivative.

Experimental Protocol: Apoptosis Assay (Caspase Activity)

-

Principle: Determine if the compound induces programmed cell death.

-

Method: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ for 24-48 hours. Use a luminogenic or fluorogenic substrate for caspases-3 and -7.

-

Readout: An increase in luminescence or fluorescence indicates caspase activation and induction of apoptosis.

Experimental Protocol: Cell Cycle Analysis (Flow Cytometry)

-

Principle: Determine if the compound causes cells to arrest at a specific phase of the cell cycle.

-

Method: Treat cells with the compound for 24 hours. Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Readout: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer. An accumulation of cells in G1, S, or G2/M phase indicates cell cycle arrest.

Conclusion and Future Directions

This compound stands as a molecule of significant latent potential, derived from the well-established, pharmacologically active oxazole family. This guide has laid out a systematic, multi-tiered strategy to comprehensively investigate its therapeutic relevance. By progressing from broad-spectrum screening to hit validation and finally to deep mechanistic studies, researchers can efficiently de-risk and advance this compound. The proposed workflows are designed to be robust and self-validating, ensuring that resources are focused on the most promising therapeutic avenues. Future work on validated leads would logically progress to chemical modification to improve potency and drug-like properties (Structure-Activity Relationship studies), and ultimately, to in vivo evaluation in relevant animal models. This document serves as a foundational blueprint for unlocking the potential hidden within this simple yet elegant chemical structure.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemwhat.com [chemwhat.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 2,4-dimethyloxazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of Ethyl 2,4-dimethyloxazole-5-carboxylate, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] This document details the physicochemical properties, spectroscopic profile, and robust synthesis methodologies for this specific 2,4,5-trisubstituted oxazole. A comprehensive, field-proven experimental protocol based on the Robinson-Gabriel synthesis is presented, along with a detailed mechanistic explanation. Furthermore, the guide explores the compound's reactivity and its strategic application as a versatile precursor for creating diverse molecular libraries aimed at identifying novel therapeutic agents. This whitepaper serves as a critical resource for scientists seeking to leverage this valuable scaffold in their research endeavors.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the field of medicinal chemistry.[2] Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities make it a frequent constituent in pharmacologically active molecules.[3] Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[3][4]

This compound (IUPAC Name: Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate; CAS No: 23012-30-8) is a strategically important derivative.[5][6][7] Its trisubstituted nature, combined with a reactive ester handle at the C5 position, provides multiple vectors for chemical modification. This allows for its elaboration into more complex molecules, making it an ideal starting point for lead generation and optimization campaigns in drug discovery. This guide will elucidate the essential technical details required to synthesize, characterize, and strategically utilize this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical entity. The key properties of this compound are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate | [7] |

| CAS Number | 23012-30-8 | [5][6][8] |

| Molecular Formula | C₈H₁₁NO₃ | [7][9][10] |

| Molecular Weight | 169.18 g/mol | [5][7][10] |

| Appearance | Crystalline solid or colorless to pale yellow liquid | [9][11] |

| Purity | Typically ≥95% | [5][9] |

Spectroscopic Data (Predicted & Typical)

Spectroscopic analysis validates the structure and purity of the synthesized compound. The following table outlines the expected signals.

| Technique | Expected Signals |

| ¹H NMR (CDCl₃) | δ ~4.35 (q, 2H, -OCH₂ CH₃), δ ~2.55 (s, 3H, C2-CH₃ ), δ ~2.45 (s, 3H, C4-CH₃ ), δ ~1.35 (t, 3H, -OCH₂CH₃ ) |

| ¹³C NMR (CDCl₃) | δ ~162.0 (C=O), δ ~159.0 (C2), δ ~148.0 (C4), δ ~125.0 (C5), δ ~61.0 (-O CH₂CH₃), δ ~14.5 (-OCH₂C H₃), δ ~14.0 (C2-C H₃), δ ~11.0 (C4-C H₃) |

| IR (KBr, cm⁻¹) | ~2980 (C-H stretch), ~1720 (C=O ester stretch), ~1600 (C=N stretch), ~1550 (C=C stretch), ~1100 (C-O stretch) |

| Mass Spec (EI) | m/z (%) = 169 [M]⁺, 140 [M-C₂H₅]⁺, 124 [M-OC₂H₅]⁺ |

Synthesis and Purification Protocol

While several methods exist for oxazole synthesis, including the Hantzsch and Van Leusen reactions, the Robinson-Gabriel synthesis is particularly well-suited for preparing 2,4,5-trisubstituted oxazoles due to its versatility and the accessibility of starting materials.[1][2][12][13] The method involves the cyclodehydration of a 2-acylamino-ketone intermediate.[1][14]

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via a modified Robinson-Gabriel cyclodehydration.

Part A: Synthesis of Precursor (Ethyl 2-acetylamino-3-oxobutanoate)

-

Step 1 (Enamine Formation): To a stirred solution of ethyl acetoacetate (1.0 eq) in ethanol at 0 °C, slowly bubble ammonia gas or add aqueous ammonium hydroxide (1.2 eq). Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure to yield crude ethyl 3-aminobut-2-enoate, which can be used directly in the next step.

-

Step 2 (N-Acetylation): Dissolve the crude enamine from Step 1 in a suitable aprotic solvent (e.g., dichloromethane or THF). Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

-

Causality Insight: Triethylamine acts as a base to neutralize the HCl generated during the acylation, preventing protonation of the enamine nitrogen and driving the reaction to completion.

-

-

Step 3 (Work-up): Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude α-acylamino ketone precursor.

Part B: Cyclodehydration and Purification

-

Step 4 (Cyclodehydration): Add the crude precursor from Part A to concentrated sulfuric acid (H₂SO₄, 5-10 eq by weight) pre-cooled to 0 °C, ensuring the temperature does not exceed 10 °C.

-

Step 5 (Reaction Monitoring): Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the precursor spot disappears.

-

Step 6 (Quenching & Extraction): Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous mixture with ethyl acetate (3x).

-

Step 7 (Purification): Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.

-

Trustworthiness Check: The purity of the final product must be validated by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results against the expected data in Section 2.2.

-

Reaction Mechanism: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.[1][13] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Caption: Mechanistic pathway of the Robinson-Gabriel cyclodehydration.

The key mechanistic steps are:

-

Protonation: The ketone carbonyl of the α-acylamino ketone precursor is protonated by the strong acid catalyst (H₂SO₄).

-

Enolization: The protonated ketone undergoes tautomerization to form a more reactive enol intermediate.

-

Intramolecular Cyclization: The nucleophilic oxygen of the amide carbonyl attacks the enol double bond in a 5-exo-trig cyclization, forming a five-membered ring.

-

Dehydration: The resulting protonated oxazoline intermediate undergoes a two-step elimination of water, driven by the formation of the stable, aromatic oxazole ring.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile platform for further chemical exploration. Its value lies in the strategic reactivity of the C5-ester group.

-

Scaffold for Library Synthesis: The ethyl ester can be readily transformed into a variety of other functional groups, serving as a gateway to diverse chemical libraries:

-

Hydrolysis: Saponification (e.g., with LiOH or NaOH) yields the corresponding carboxylic acid.[15] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate a library of amides.

-

Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol.[11]

-

Amidation: Direct reaction with amines can form amides, although hydrolysis followed by coupling is often more efficient.

-

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 169.18 g/mol , this compound fits within the "Rule of Three" for molecular fragments. It can be used in FBDD screening campaigns to identify initial low-affinity binders to biological targets. Hits can then be grown or linked by elaborating the molecule from its functional handles.

-

Precursor for Bioactive Molecules: The core scaffold is present in many natural products.[16] By modifying the ester and methyl groups, researchers can synthesize analogues of known bioactive compounds to probe structure-activity relationships (SAR) or develop novel therapeutics. The thiazole analogue, ethyl 2,4-dimethylthiazole-5-carboxylate, is a known building block for creating compounds with antimicrobial and anticancer activities, suggesting a similar high potential for this oxazole derivative.[17][18][19]

Conclusion

This compound is a high-value, synthetically accessible chemical scaffold. Its robust synthesis via the Robinson-Gabriel reaction, coupled with the versatile reactivity of its ester functionality, makes it an indispensable tool for medicinal chemists and drug discovery professionals. By providing a reliable synthetic protocol, detailed mechanistic insights, and a clear outline of its strategic applications, this guide empowers researchers to effectively incorporate this potent building block into their synthetic programs, accelerating the discovery of next-generation therapeutics.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS 23012-30-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chemwhat.com [chemwhat.com]

- 8. 23012-30-8|this compound|BLD Pharm [bldpharm.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound [oakwoodchemical.com]

- 11. benchchem.com [benchchem.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. synarchive.com [synarchive.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 16. The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 17. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. daneshyari.com [daneshyari.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Characterization of Ethyl 2,4-dimethyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties of Ethyl 2,4-dimethyloxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but also insights into the practical application of this information in a laboratory setting.

Introduction and Chemical Identity

This compound, identified by the CAS Number 23012-30-8, is a substituted oxazole derivative. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which is a common scaffold in many biologically active molecules. The ethyl carboxylate and two methyl groups on the ring influence its steric and electronic properties, which in turn dictate its physical state, solubility, and reactivity. Understanding these fundamental characteristics is the first step in its successful application in research and development.

Physical State and Appearance

The physical state and appearance of a chemical are its most immediate and fundamental macroscopic properties. These characteristics are crucial for handling, storage, and quality control.

Based on supplier information, this compound is typically a solid at room temperature. Its appearance is described as a pale-yellow to yellow-brown substance[1]. The color variation may depend on the purity of the compound, with higher purity samples generally appearing paler. It is often supplied as a crystalline powder or in small chunks.

The workflow for determining the physical state and appearance of a chemical compound in a laboratory setting is a straightforward yet critical process.

Caption: Workflow for the determination of physical state and appearance.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for experimental design, particularly in dissolution, formulation, and reaction chemistry.

| Property | Value | Source |

| CAS Number | 23012-30-8 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 169.18 g/mol | --INVALID-LINK-- |

| Physical Form | Pale-yellow to Yellow-brown | --INVALID-LINK-- |

| Purity | ≥95% - 98% | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocol: Visual Inspection and Characterization

The following protocol outlines a standardized procedure for the visual inspection and basic characterization of a solid chemical sample like this compound.

Objective: To accurately document the physical state and appearance of the provided sample.

Materials:

-

Sample of this compound

-

Spatula

-

White weighing paper or watch glass

-

Laboratory notebook or electronic documentation system

-

Proper personal protective equipment (PPE): safety glasses, lab coat, gloves

Procedure:

-

Sample Preparation: Place a small, representative amount of the chemical sample onto a clean, dry piece of white weighing paper or a watch glass using a clean spatula. The white background aids in accurate color assessment.

-

Color Determination: Under a consistent, bright light source, observe the color of the sample. Record the color with as much detail as possible (e.g., "pale yellow," "light brown").

-

Form and Morphology: Examine the form of the solid. Note whether it is a fine powder, crystalline in nature (and if so, the general crystal shape if discernible), or if it consists of larger chunks or aggregates.

-

Homogeneity: Observe if the sample appears uniform in color and texture. Note any presence of discoloration or foreign matter.

-

Documentation: Record all observations meticulously in a laboratory notebook. Include the date, chemical name, CAS number, lot number, and the detailed description of its physical state and appearance.

Trustworthiness of the Protocol: This protocol is self-validating through the use of a standardized observation method and a controlled environment (consistent lighting and clean equipment). Cross-verification with the supplier's certificate of analysis can further enhance the trustworthiness of the characterization.

Conclusion

The physical state and appearance of this compound, characterized as a pale-yellow to yellow-brown solid, are foundational data points for its use in scientific research. Adherence to systematic protocols for its visual inspection ensures consistency and accuracy in its application, from initial handling to its inclusion in complex experimental workflows. This guide provides the necessary technical information and procedural insights to support researchers, scientists, and drug development professionals in their work with this compound.

References

Review of Ethyl 2,4-dimethyloxazole-5-carboxylate literature

An In-Depth Technical Guide to Ethyl 2,4-dimethyloxazole-5-carboxylate

Introduction: The Versatile Oxazole Scaffold

This compound is a heterocyclic organic compound featuring a five-membered oxazole ring.[1][2][3][4] This structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the oxazole core in a wide array of biologically active natural products and synthetic compounds.[5][6] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][7]

This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical and spectroscopic properties, and its applications as a key building block in the development of novel therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Synthesis: The Robinson-Gabriel Oxazole Synthesis

The most common and versatile method for synthesizing 2,4,5-trisubstituted oxazoles like this compound is the Robinson-Gabriel synthesis.[6][8][9] This reaction involves the cyclodehydration of a 2-acylamino-ketone intermediate, which is typically formed in situ from appropriate starting materials.[5][8][9]

For the specific synthesis of this compound, the key starting materials are ethyl acetoacetate and acetamide. Ethyl acetoacetate provides the carbon backbone for the 4-methyl and 5-carboxylate positions, while acetamide provides the nitrogen atom and the 2-methyl group of the oxazole ring.

Reaction Mechanism

The reaction proceeds through two major stages:

-

Formation of the 2-Acylamino-ketone Intermediate: The process begins with the reaction between ethyl acetoacetate and acetamide. This step forms an enamine, which then tautomerizes to the more stable 2-acylamino-ketone.

-

Cyclodehydration: In the presence of a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, the 2-acylamino-ketone undergoes intramolecular cyclization.[5][6] The amide oxygen attacks the ketone carbonyl, forming a five-membered dihydrooxazolol intermediate. Subsequent dehydration (loss of a water molecule) yields the aromatic oxazole ring.[6]

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for this compound via Robinson-Gabriel synthesis.

Experimental Protocol: A Generalized Approach

The following protocol outlines the key steps for the synthesis. Note: This is a representative procedure and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl acetoacetate and acetamide.

-

Addition of Dehydrating Agent: Slowly and carefully add a catalytic amount of a strong dehydrating agent (e.g., concentrated sulfuric acid) to the mixture while cooling in an ice bath.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until it is slightly alkaline. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23012-30-8 | [1][2][3][4][10] |

| Molecular Formula | C₈H₁₁NO₃ | [1][2][4] |

| Molecular Weight | 169.18 g/mol | [1][2][4] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Purity | Typically >95% | [1][4] |

Spectroscopic Data (Predicted)

While a specific experimental spectrum for this compound is not provided in the search results, the expected NMR signals can be predicted based on its chemical structure and data from analogous compounds.[11][12][13][14][15]

¹H NMR (Proton NMR):

-

Ethyl Ester (CH₂): A quartet around δ 4.0-4.3 ppm.

-

Ethyl Ester (CH₃): A triplet around δ 1.1-1.4 ppm.

-

Oxazole Ring (CH₃ at C4): A singlet around δ 2.2-2.5 ppm.

-

Oxazole Ring (CH₃ at C2): A singlet around δ 2.3-2.6 ppm.

¹³C NMR (Carbon NMR):

-

Ester Carbonyl (C=O): A signal in the range of δ 160-165 ppm.

-

Oxazole Ring (C2, C4, C5): Signals in the aromatic region, typically between δ 120-160 ppm.

-

Ethyl Ester (OCH₂): A signal around δ 60-62 ppm.

-

Methyl Groups (at C2 and C4): Signals in the aliphatic region, typically between δ 10-20 ppm.

-

Ethyl Ester (CH₃): A signal around δ 14 ppm.

Chemical Reactivity and Applications in Drug Discovery

This compound serves as a versatile intermediate for creating more complex molecules. Its reactivity is centered on the ester functionality and the oxazole ring itself.

Key Reactions

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,4-dimethyloxazole-5-carboxylic acid. This carboxylic acid is a key intermediate for forming amide bonds.

-

Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents to generate a library of amide derivatives. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).

-

Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, particularly when activated by electron-donating substituents, leading to the formation of pyridine or furan derivatives.[5]

Role as a Pharmaceutical Building Block

The true value of this compound lies in its utility as a scaffold. The oxazole core is a privileged structure in medicinal chemistry, and by modifying the ester group, researchers can synthesize a diverse range of compounds for biological screening.[16][17] Structurally similar thiazole-5-carboxylate derivatives have been investigated for a wide range of therapeutic applications, including:

-

Antimicrobial Agents: Thiazole derivatives have shown potent activity against both Gram-positive bacteria and fungi like Candida albicans.[18][19][20]

-

Anticancer Agents: Certain thiazole-5-carboxamide derivatives have been evaluated for their anticancer activity against various human cancer cell lines.[18][20][21]

-

Enzyme Inhibitors: The rigid heterocyclic core is suitable for designing specific enzyme inhibitors.

Workflow for Drug Discovery

Caption: Drug discovery workflow using this compound as a starting scaffold.

Conclusion

This compound is a valuable and highly functionalized heterocyclic compound. Its straightforward synthesis via the Robinson-Gabriel reaction, coupled with the versatile reactivity of its ester group, makes it an important building block for synthetic and medicinal chemists. By leveraging this scaffold, researchers can efficiently generate libraries of novel compounds for screening against a multitude of biological targets, thereby accelerating the discovery of new therapeutic agents. The continued exploration of derivatives based on this oxazole core holds significant promise for addressing unmet needs in medicine.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [oakwoodchemical.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. cenmed.com [cenmed.com]

- 11. rsc.org [rsc.org]

- 12. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 13. rsc.org [rsc.org]

- 14. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sapphire Bioscience [sapphirebioscience.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. daneshyari.com [daneshyari.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Methodological & Application

One-Pot Synthesis of Substituted Oxazole Carboxylates: A Guide for Medicinal and Synthetic Chemists

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted oxazoles, particularly those bearing a carboxylate functional group, are privileged scaffolds in medicinal chemistry and materials science, found in numerous bioactive natural products and pharmaceuticals.[1][2] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, laborious purification of intermediates, and significant waste generation. One-pot methodologies offer an elegant solution, enhancing efficiency, saving resources, and improving reaction yields by performing consecutive reactions in a single vessel.[3] This guide provides detailed application notes and validated protocols for three distinct and robust one-pot strategies for synthesizing substituted oxazole carboxylates, designed for practical application by researchers in drug discovery and synthetic chemistry.

Introduction: The Value of Oxazole Carboxylates and One-Pot Syntheses

The 1,3-oxazole ring is a five-membered heterocycle that is a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for ester and amide groups make it a valuable component in drug design, contributing to improved pharmacokinetic profiles.[2] Oxazole derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5] The inclusion of a carboxylate (ester) group provides a crucial handle for further chemical modification, enabling the construction of complex molecular architectures and the fine-tuning of biological activity.

One-pot synthesis represents a significant advancement in chemical process efficiency. By avoiding the isolation of intermediates, these methods reduce solvent usage, minimize purification steps, and shorten reaction times, aligning with the principles of green chemistry.[3][6] For professionals in the high-stakes environment of drug development, such streamlined processes are invaluable for accelerating the discovery and optimization of lead compounds. This document details three field-proven, one-pot methods for accessing structurally diverse oxazole carboxylates.

Methodology 1: Direct Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids

This modern approach provides direct access to 4,5-disubstituted oxazoles, including those with a carboxylate at the 4-position, by coupling readily available carboxylic acids with activated methylisocyanides.[7]

Principle and Mechanism

The reaction proceeds via the activation of a carboxylic acid with a triflylpyridinium reagent. This activated intermediate is then intercepted by an isocyanide, such as methyl isocyanoacetate, in the presence of a base. The subsequent intramolecular cyclization and dehydration afford the desired oxazole core in a single, efficient operation. The use of a stable activating reagent and the tolerance of a broad range of functional groups make this method highly practical for library synthesis.[7]

Experimental Workflow

Caption: One-pot workflow for oxazole synthesis from carboxylic acids.

Detailed Protocol: Synthesis of Methyl 5-phenyl-1,3-oxazole-4-carboxylate

Materials:

-

Benzoic Acid (1.0 equiv)

-

Methyl 2-isocyanoacetate (1.2 equiv)

-

4-(Dimethylamino)pyridinium triflate (DMAP-Tf) (1.3 equiv)

-

Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (e.g., 122 mg, 1.0 mmol, 1.0 equiv).

-

Add DMAP-Tf (370 mg, 1.3 mmol, 1.3 equiv).

-

Dissolve the solids in anhydrous DCM (0.1 M solution, e.g., 10 mL).

-

Add methyl 2-isocyanoacetate (e.g., 119 mg, 1.2 mmol, 1.2 equiv) to the solution.

-

Finally, add DIPEA (e.g., 260 µL, 1.5 mmol, 1.5 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Methodology 2: Van Leusen Synthesis of 5-Substituted Oxazole-4-carboxylates

The Van Leusen reaction is a classic and powerful method for forming the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9] By using an appropriate aldehyde starting material, such as an ethyl glyoxylate derivative, this reaction can be adapted for the one-pot synthesis of oxazole-4-carboxylates.

Principle and Mechanism

The reaction is initiated by the deprotonation of TosMIC by a strong base (e.g., K₂CO₃, t-BuOK) to form a nucleophilic anion.[8] This anion attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form a 5-membered oxazoline ring.[10] A subsequent base-promoted elimination of the tosyl group (p-toluenesulfinic acid) leads to aromatization, yielding the final oxazole product.[9][11] The entire sequence from aldehyde to oxazole occurs in a single reaction vessel.

Reaction Mechanism

Caption: Simplified mechanism of the Van Leusen Oxazole Synthesis.

Detailed Protocol: Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

(Note: This protocol requires a specific aldehyde, phenylglyoxal, and subsequent reaction with ethanol to form the ester. A more direct one-pot approach would use ethyl phenylglyoxylate if available).

Materials:

-

Benzaldehyde (1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv)

-

Methanol (Anhydrous)

-

Standard glassware for reflux

Procedure:

-

To a round-bottom flask, add benzaldehyde (e.g., 106 mg, 1.0 mmol, 1.0 equiv), TosMIC (e.g., 215 mg, 1.1 mmol, 1.1 equiv), and anhydrous K₂CO₃ (e.g., 345 mg, 2.5 mmol, 2.5 equiv).

-

Add anhydrous methanol (10 mL).

-

Heat the mixture to reflux (approx. 65°C) and stir vigorously. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

Purify the product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired 5-phenyl-1,3-oxazole. (To obtain the carboxylate, this protocol would be modified by starting with an appropriate α-ketoester or by using a multi-component variation).

Methodology 3: Synthesis of Ethyl 5-Amino-2-phenyl-1,3-oxazole-4-carboxylate

This highly efficient method constructs the 5-amino-oxazole-4-carboxylate core from α-chloroglycinates and isonitriles, promoted by a Lewis acid catalyst.[12][13] It provides direct access to a densely functionalized and valuable heterocyclic building block.

Principle and Mechanism

The reaction is believed to proceed through the Lewis acid-mediated activation of the α-chloroglycinate. This facilitates nucleophilic attack by the isonitrile (or cyanide ion). A subsequent intramolecular cyclization, likely involving the ester carbonyl group and the newly formed intermediate, followed by tautomerization, yields the stable 5-amino-oxazole aromatic ring system.[12]

Detailed Protocol

Materials:

-

Ethyl N-benzoyl-α-chloroglycinate (1.0 equiv)

-

Ethyl isocyanoacetate (1.5 equiv)

-

Diethylaluminum cyanide (Et₂AlCN) (1.0 M in toluene, 3.0 equiv) OR Methylaluminum dichloride (Me₂AlCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the starting ethyl N-benzoyl-α-chloroglycinate (e.g., 241 mg, 1.0 mmol, 1.0 equiv) in anhydrous THF (3 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the Et₂AlCN solution (3.0 mL, 3.0 mmol, 3.0 equiv) dropwise via syringe.

-

Stir the reaction at room temperature for 24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0°C.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography to afford the pure ethyl 5-amino-2-phenyl-1,3-oxazole-4-carboxylate.[12]